molecular formula C11H12N2OS B1388088 4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine CAS No. 1175959-23-5

4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine

Cat. No.: B1388088
CAS No.: 1175959-23-5
M. Wt: 220.29 g/mol
InChI Key: GJKWAARJYXTOCL-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine is a chemical compound of significant interest in medicinal chemistry and agrochemical research due to its thiazole core structure. Thiazole derivatives are renowned for their broad spectrum of biological activities and are frequently explored as key scaffolds in developing new pharmacologically active molecules . The 2-aminothiazole moiety, in particular, is a privileged structure in drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers can functionalize the amine group to create Schiff bases, amides, or other derivatives, which are often screened for various biological properties . The methoxyphenyl substituent is a common pharmacophore that can influence the compound's electronic properties and binding affinity to biological targets. Research Applications: Thiazole derivatives similar to this compound have demonstrated promising fungicidal and insecticidal activities in agricultural research, suggesting its potential as a lead structure for developing new crop protection agents . Furthermore, 2-aminothiazole derivatives are extensively investigated for their antioxidant potential, acting as radical scavengers to neutralize reactive oxygen species (ROS) such as DPPH, hydroxyl, and superoxide radicals . The presence of electron-donating groups, like the methoxy and amine in this structure, is often associated with enhanced radical scavenging activity . Researchers also utilize such compounds as intermediates in synthesizing heterocyclic hybrids, including those containing 1,3,4-oxadiazole rings, for multifunctional biological evaluation . Handling: this compound is intended for research purposes only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should refer to the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-5-3-4-6-9(8)14-2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKWAARJYXTOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Adaptation

This method leverages α-halo ketones and thiourea derivatives for thiazole ring formation:

  • Precursor synthesis : Prepare 2-bromo-1-(2-methoxyphenyl)propan-1-one by brominating 1-(2-methoxyphenyl)propan-1-one using HBr/acetic acid.
  • Cyclization : React the α-bromo ketone with thiourea in ethanol under reflux (78–100°C, 3–8 hours). Thiourea acts as both sulfur and amine source, forming the thiazole core.
  • Workup : Adjust pH to 8.5–10.5 with NaOH, extract with dichloromethane, and purify via reduced-pressure distillation.

Key Data :

Parameter Value Source Analogy
Yield Up to 73% (optimized)
Reaction Time 3–8 hours
Solvent Ethanol

Paal-Knorr Condensation with Thiourea Derivatives

Adapted from pyrrole-thiazole hybrid syntheses:

  • Intermediate preparation : Synthesize 2-chloro-1-(2-methoxyphenyl)propan-1-one via Friedel-Crafts acylation of 2-methoxybenzene with chloroacetyl chloride.
  • Thiazole formation : React the chloro ketone with thiourea in ethanol (5 hours reflux). The amine group is introduced at position 2 during cyclization.

Optimization Notes :

  • Use KOH as a base to neutralize HCl byproducts.
  • Recrystallize the final product from ethanol for purity.

Oxidative Cyclization of Thioamides

A less common but viable approach involves:

  • Thioamide synthesis : Convert 1-(2-methoxyphenyl)-3-oxobutane-1-thioamide via reaction with P₂S₅.
  • Cyclization : Treat with iodine/H₂O₂ to form the thiazole ring, introducing the amine group via oxidative dehydrogenation.

Challenges :

  • Lower yields (~50%) due to side reactions.
  • Requires strict temperature control (-10 to -20°C).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Hantzsch Adaptation High yield, scalable Requires pure α-halo ketone 65–73%
Paal-Knorr Hybrid Mild conditions Multi-step synthesis 55–68%
Oxidative Cyclization Avoids halogenated reagents Complex purification 45–50%

Structural Confirmation and Characterization

  • ¹H NMR : Expected signals at δ 2.31 (s, CH₃), δ 3.85 (s, OCH₃), δ 6.8–7.5 (aromatic H), and δ 6.21 (NH₂).
  • IR : Peaks at 3368 cm⁻¹ (NH₂) and 1615 cm⁻¹ (C=N).

Industrial-Scale Considerations

  • Cost Efficiency : Hantzsch method is preferred due to low-cost thiourea and ethanol solvent.
  • Safety : Exothermic reactions require controlled addition of brominating agents.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Overview

4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine, a compound with the CAS number 1175959-23-5, has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. For instance, research has shown that derivatives of thiazole compounds exhibit significant cytotoxic effects against various tumor cells, suggesting that this compound could be a candidate for further development in oncology .
  • Antimicrobial Properties : The compound has also demonstrated potential antimicrobial activity against specific bacterial strains. In vitro studies have reported effective inhibition of growth in several pathogenic bacteria .

Biochemical Research

In biochemical contexts, this compound is utilized to study enzyme interactions and protein functions. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.

  • Enzyme Inhibition : Research indicates that thiazole derivatives can inhibit certain enzymes involved in metabolic pathways, which can be crucial for drug design targeting metabolic diseases .

Material Science

The unique properties of this compound allow it to be explored as a building block in materials science.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities .

Case Study 1: Anticancer Effects

In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell proliferation with an IC50_{50} value in the micromolar range. Apoptosis was confirmed through annexin V staining and caspase activation assays, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest that further development could lead to new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine, highlighting substituent variations and their implications:

Compound Name Substituents (Thiazole Positions) Key Properties/Activities Reference ID
This compound 4: 2-methoxyphenyl; 5: methyl; 2: amine Hypothesized enhanced solubility and receptor binding due to ortho-methoxy group -
4-Methyl-5-phenylthiazol-2-amine (CAS 91069-96-4) 4: phenyl; 5: methyl; 2: amine Moderate anticancer activity (IC₅₀ ~5–10 µM in some assays)
4-(4-Methoxyphenyl)-5-phenylthiazol-2-amine 4: 4-methoxyphenyl; 5: phenyl; 2: amine Improved metabolic stability compared to non-methoxy analogues
5-Methylthiazol-2-amine (Meloxicam Impurity B) 5: methyl; 2: amine Used as a reference standard; limited bioactivity reported
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole core; 5: 4-methylphenyl Broad-spectrum fungicidal activity

Physicochemical Properties

  • Solubility: The ortho-methoxy group in the target compound likely increases hydrophilicity compared to non-methoxy analogues (e.g., 4-methyl-5-phenylthiazol-2-amine) .
  • Thermal Stability : Thiazole derivatives with para-substituted aryl groups (e.g., 4-(4-methoxyphenyl)-5-phenylthiazol-2-amine) exhibit higher melting points (~240–250°C) due to crystallinity, whereas ortho-substituted derivatives may have lower melting points .

Biological Activity

4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C11H12N2S\text{Chemical Formula C}_{11}\text{H}_{12}\text{N}_2\text{S}

This compound contains a thiazole ring, a methoxy group, and an amine functionality, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the methoxy group enhances the compound's ability to interact with bacterial cell membranes, potentially disrupting their integrity and leading to bacterial cell death .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several human cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
  • Interaction with DNA : The thiazole moiety may intercalate with DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiazole ring or substituents on the aromatic ring significantly affect biological activity. For example, the position and type of substituents (e.g., methoxy vs. chloro groups) can alter the compound's potency against different biological targets .

CompoundStructure FeaturesBiological Activity
This compoundMethoxy group on phenyl ringAntimicrobial, anticancer
4-(5-Chloro-2-methoxyphenyl)-thiazol-2-ylamineChlorine instead of methylEnhanced antimicrobial activity
4-(5-Bromo-2-methoxyphenyl)-thiazol-2-ylamineBromine substitutionPotentially different pharmacokinetics

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against MRSA strains, showing significant inhibition at low concentrations. This suggests potential for development as a therapeutic agent against resistant bacterial infections .
  • Cytotoxicity Assays : In another case study involving human cancer cell lines, the compound demonstrated IC50 values in the micromolar range, indicating promising anticancer properties that warrant further investigation into its mechanism and potential clinical applications .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine?

Methodological Answer:
The synthesis of thiazole derivatives typically involves cyclization or condensation reactions. For example, heterocyclic cores like thiazoles can be formed via cyclization of thioamides or thioureas with α-haloketones. A related approach involves reacting 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazides with POCl₃ at 120°C to form oxadiazole derivatives . For this compound, a plausible route could involve:

Thiazole ring formation : Reacting 2-aminothiazole precursors with substituted phenyl groups under controlled conditions.

Functionalization : Introducing the methoxyphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Purification : Column chromatography or recrystallization to isolate the product.

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • IR spectroscopy : To identify functional groups (e.g., C-N, C-S, and OCH₃ stretches) .
  • NMR (¹H and ¹³C) : To confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, aromatic protons in the thiazole ring) .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.
  • Elemental analysis : To validate purity and empirical formula.

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Computational reaction path searches (e.g., density functional theory, DFT) can predict optimal reagents, solvents, and temperatures. For example:

Quantum chemical calculations : Simulate transition states to identify energy barriers for cyclization or coupling steps .

Machine learning : Train models on existing reaction databases to recommend conditions (e.g., POCl₃ vs. PCl₅ for cyclization efficiency) .

Feedback loops : Integrate experimental data (e.g., yields, byproducts) to refine computational predictions iteratively .

Advanced: How can researchers resolve contradictions in spectral or biological activity data for this compound?

Methodological Answer:
Contradictions may arise from impurities, isomerism, or assay variability. Strategies include:

Reproducibility checks : Repeat synthesis and characterization under standardized conditions.

Advanced structural elucidation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry .

Biological assay validation : Compare results across multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays) and use statistical tools (e.g., ANOVA) to assess significance .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies involve systematic modification of substituents and pharmacological testing:

Analog synthesis : Replace the methoxy group with electron-withdrawing/donating groups (e.g., -NO₂, -Cl) to assess electronic effects .

Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to predict binding interactions with target proteins (e.g., kinases or antimicrobial enzymes) .

Data correlation : Apply multivariate analysis to link structural features (e.g., logP, polar surface area) with bioactivity .

Basic: How is the purity of this compound validated?

Methodological Answer:
Purity is assessed via:

  • Chromatography : HPLC or TLC with UV detection to quantify impurities .
  • Melting point analysis : Sharp melting ranges indicate high purity.
  • Thermogravimetric analysis (TGA) : Detect decomposition profiles indicative of contaminants .

Advanced: How can heterogeneous catalysis improve the scalability of its synthesis?

Methodological Answer:
Heterogeneous catalysts (e.g., zeolites, metal-organic frameworks) enhance scalability by:

Reducing reaction steps : One-pot syntheses combining cyclization and functionalization .

Reusability : Catalysts like Pd/C or Ni nanoparticles enable multiple cycles without significant activity loss .

Green chemistry : Solvent-free conditions or water-mediated reactions minimize waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine
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4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.